BenchChemオンラインストアへようこそ!

Dezinamide

Epilepsy Clinical trial Adjunctive therapy

Dezinamide (DZM, ADD 94057, AN-051) is a small-molecule investigational antiepileptic drug (AED) with the chemical formula C₁₁H₁₁F₃N₂O₂ and molecular weight of 260.21 g/mol. It belongs to the azetidinecarboxamide class and binds to voltage-sensitive sodium channels to modulate neuronal excitability.

Molecular Formula C11H11F3N2O2
Molecular Weight 260.21 g/mol
CAS No. 91077-32-6
Cat. No. B1670361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDezinamide
CAS91077-32-6
Synonyms3-(3-(trifluoromethyl)phenoxy)-1-azetidinecarboxamide
ADD 94057
AHR 11748
AHR-11748
dezinamide
Molecular FormulaC11H11F3N2O2
Molecular Weight260.21 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)N)OC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C11H11F3N2O2/c12-11(13,14)7-2-1-3-8(4-7)18-9-5-16(6-9)10(15)17/h1-4,9H,5-6H2,(H2,15,17)
InChIKeyLIAILJLSVRAGSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dezinamide (CAS 91077-32-6) Procurement Guide: Key Differentiators for Antiepileptic Drug Research


Dezinamide (DZM, ADD 94057, AN-051) is a small-molecule investigational antiepileptic drug (AED) with the chemical formula C₁₁H₁₁F₃N₂O₂ and molecular weight of 260.21 g/mol [1]. It belongs to the azetidinecarboxamide class and binds to voltage-sensitive sodium channels to modulate neuronal excitability [2]. As a metabolite of fluzinamide, Dezinamide demonstrated anticonvulsant activity in preclinical maximal electroshock seizure models in mice and rats [3]. The compound advanced to Phase 2 clinical trials for medically intractable partial-onset seizures but was subsequently discontinued, making it available solely as a research chemical for preclinical investigations and comparator studies in antiepileptic drug discovery programs [4].

Dezinamide (91077-32-6) Substitution Risk Analysis: Why Analogs Cannot Replace This Compound


Substituting Dezinamide with another voltage-gated sodium channel blocker (e.g., phenytoin, lamotrigine, or carbamazepine) in research protocols introduces confounding variables that compromise data reproducibility. Dezinamide's unique azetidinecarboxamide core structure—featuring a 3-[3-(trifluoromethyl)phenoxy] moiety—differs fundamentally from the hydantoin (phenytoin), dibenzazepine (carbamazepine), or phenyltriazine (lamotrigine) scaffolds, resulting in distinct binding kinetics at sodium channel α-subunits that are not interchangeable [1]. Additionally, Dezinamide's documented drug-drug interaction profile—specifically, its capacity to elevate plasma phenytoin concentrations by a mean of 17.1% in comedicated patients—represents a specific pharmacological signature that cannot be replicated using structurally dissimilar sodium channel blockers [2]. In electrophysiology, medicinal chemistry, or pharmacokinetic interaction studies where this compound is specified, generic substitution would nullify the intended experimental conditions and invalidate comparative analyses.

Dezinamide (CAS 91077-32-6) Quantitative Differentiation Evidence: Comparator-Based Data for Scientific Procurement


Seizure Frequency Reduction in Medically Intractable Partial-Onset Epilepsy: Dezinamide vs. Placebo

In a double-blind, placebo-controlled n-of-1 design trial of 15 patients with medically intractable partial-onset seizures comedicated with phenytoin, Dezinamide produced a statistically significant median seizure frequency reduction of 37.9% compared with placebo [1]. The trial employed a within-patient randomized crossover design comprising six 5-week treatment periods (three active paired with three placebo), yielding a randomization test p-value of 0.0025 and a signed rank test p-value of 0.048 [1]. Additionally, 40% of patients achieved a seizure reduction exceeding 50% compared with placebo [1].

Epilepsy Clinical trial Adjunctive therapy

Phenytoin Plasma Concentration Elevation: Dezinamide Drug-Drug Interaction Signature

Dezinamide co-administration in phenytoin-treated patients resulted in a mean elevation of plasma phenytoin concentrations of 17.1% compared with placebo periods [1]. This interaction was observed under controlled conditions where all 15 patients received phenytoin as their sole comedication, with plasma concentrations monitored throughout the six 5-week alternating treatment periods [1]. The pharmacokinetic predictions for Dezinamide itself were inaccurate, with mean plasma concentrations falling substantially below target values, indicating nonlinear or poorly predictable pharmacokinetics [1].

Pharmacokinetics Drug interaction CYP450

Clinical Tolerability Profile in Phenytoin-Comedicated Patients: Adverse Event Incidence

The n-of-1 trial quantified the adverse event profile of Dezinamide under clinically relevant comedication conditions. Among 15 patients, five required Dezinamide dosage reductions due to adverse experiences, with the most common events being fatigue, light-headedness, and abnormal gait [1]. The trial concluded that Dezinamide demonstrated 'minimal clinical toxicity' despite achieving statistically significant efficacy, with no severe or life-threatening adverse events reported [1]. This tolerability profile was documented in a population with medically intractable seizures receiving concomitant phenytoin, representing a challenging patient cohort with baseline polypharmacy risk.

Tolerability Safety Adverse events

Preclinical Anticonvulsant Activity: Chemically and Electrically Induced Seizure Models

ADD 94057 (Dezinamide), identified as a metabolite of fluzinamide, demonstrated anticonvulsant activity in a battery of preclinical seizure models. It blocked chemically-induced seizures in mice (threshold seizures induced by metrazol, bicuculline, and picrotoxin) and electrically-induced maximal seizures in both mice and rats [1][2]. This preclinical profile established Dezinamide's activity across multiple seizure induction mechanisms (GABA antagonism via bicuculline and picrotoxin, as well as direct electrical stimulation), distinguishing it from compounds with narrower anticonvulsant spectra.

Preclinical Seizure models Anticonvulsant screening

Structural Differentiation: Azetidinecarboxamide Scaffold vs. Classical AED Scaffolds

Dezinamide belongs to the azetidinecarboxamide structural class, characterized by a four-membered nitrogen-containing azetidine ring linked via an ether bridge to a trifluoromethyl-substituted phenyl group [1]. Pharmacophore modeling studies of 15 antiepileptic drugs acting on sodium channels have analyzed Dezinamide alongside carbamazepine (dibenzazepine scaffold), phenytoin (hydantoin scaffold), lamotrigine (phenyltriazine scaffold), and felbamate (dicarbamate scaffold) [2]. Structural and electronic quantum chemically derived characteristics were compared, with Dezinamide representing a distinct scaffold category that provides unique opportunities for investigating sodium channel binding site topography [2].

Medicinal chemistry Scaffold Structure-activity relationship

Dezinamide (CAS 91077-32-6) Validated Research Applications: Evidence-Based Use Cases for Scientific Procurement


Pharmacokinetic Drug-Drug Interaction Studies with Phenytoin

Researchers investigating AED-AED pharmacokinetic interactions should consider Dezinamide as a tool compound based on its documented capacity to elevate plasma phenytoin concentrations by a mean of 17.1% [1]. This quantifiable interaction signature makes Dezinamide suitable for mechanistic studies of CYP450 enzyme modulation, in vitro hepatocyte interaction assays, or P-glycoprotein transport investigations. The compound's poorly predictable pharmacokinetics—with actual plasma concentrations falling well below target values in clinical studies—further supports its utility in nonlinear pharmacokinetic modeling exercises [1].

Preclinical Anticonvulsant Screening Assay Validation

Dezinamide's confirmed activity in both maximal electroshock (MES) tests in mice and rats and chemoconvulsant-induced threshold seizure models (metrazol, bicuculline, picrotoxin in mice) qualifies it as a broad-spectrum positive control compound for AED screening programs [2][3]. Laboratories establishing or validating new anticonvulsant assay platforms can utilize Dezinamide to benchmark assay sensitivity across multiple seizure induction modalities, ensuring that screening systems reliably detect compounds with diverse mechanisms of action.

Sodium Channel Electrophysiology and Pharmacophore Modeling

Medicinal chemistry groups engaged in voltage-gated sodium channel drug discovery should procure Dezinamide as a structurally distinct reference ligand for electrophysiology studies and pharmacophore model refinement. Dezinamide's azetidinecarboxamide scaffold differs fundamentally from classical AED scaffolds (hydantoin, dibenzazepine, phenyltriazine) as characterized in comparative pharmacophore analyses of 15 sodium channel-blocking AEDs [4]. This structural orthogonality enables researchers to probe binding site topography and validate computational docking predictions against a scaffold type not represented among clinically approved first- and second-generation AEDs.

Refractory Epilepsy Adjunctive Therapy Modeling

Investigators developing animal models of pharmacoresistant epilepsy or evaluating adjunctive treatment strategies should consider Dezinamide based on its clinical trial profile in medically intractable partial-onset seizures. The compound produced a 37.9% median seizure reduction and a 40% responder rate (>50% seizure reduction) when added to stable phenytoin therapy [1]. This efficacy benchmark, established in a rigorously controlled n-of-1 crossover trial, provides a validated reference point for preclinical studies assessing novel adjunctive AED candidates in polytherapy-resistant seizure models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dezinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.